molecular formula C8H7N5S2 B7763531 2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 887579-51-3

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7763531
CAS No.: 887579-51-3
M. Wt: 237.3 g/mol
InChI Key: FLTKXNAPVZZEMX-UHFFFAOYSA-N
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Description

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H7N5S2 and a molecular weight of 237.3 g/mol This compound is characterized by the presence of amino, cyanomethyl, and methylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile include other pyrimidine derivatives with amino and sulfanyl groups. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical properties and biological activities. Examples include:

Biological Activity

Overview

2-Amino-4-[(cyanomethyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile, also known as CAS number 887579-51-3, is a pyrimidine derivative characterized by a complex structure that includes both sulfanyl and cyanomethyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula for this compound is C8H7N5S2C_8H_7N_5S_2, with a molecular weight of approximately 237.3 g/mol. The structural features include:

  • Pyrimidine ring : A six-membered ring containing two nitrogen atoms.
  • Amino group : Positioned at the 2nd carbon, which can participate in nucleophilic reactions.
  • Cyanomethyl and methylsulfanyl groups : Contributing to its unique reactivity and potential for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions. This method allows for the introduction of various functional groups that enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Compound Activity Reference
2-Amino-4-(cyanomethyl)sulfanyl derivativesAntibacterial
Methylsulfanyl pyrimidinesAntifungal

Anticancer Potential

The unique structure of this compound suggests potential anticancer properties. Preliminary research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways.

  • Mechanism of Action : The amino group can form hydrogen bonds with target proteins, potentially modulating their activity. Additionally, the presence of the cyanomethyl group may enhance binding affinity to specific receptors involved in cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes due to its functional groups that can participate in binding interactions. Studies focusing on enzyme kinetics are necessary to quantify its inhibitory effects and understand the underlying mechanisms.

Case Studies

  • Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfanyl and cyanomethyl functionalities exhibited enhanced activity compared to their unsaturated counterparts.
  • Anticancer Assays : Research involving cell lines showed that certain derivatives of the compound inhibited proliferation by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of the methylsulfanyl group in enhancing cytotoxicity.

Properties

IUPAC Name

2-amino-4-(cyanomethylsulfanyl)-6-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S2/c1-14-6-5(4-10)7(15-3-2-9)13-8(11)12-6/h3H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKXNAPVZZEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155920
Record name 2-Amino-4-[(cyanomethyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-51-3
Record name 2-Amino-4-[(cyanomethyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-[(cyanomethyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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